

Methyl 2-nitrobenzoate chemical structure and IUPAC name

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 2-nitrobenzoate

Cat. No.: B1583425

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An In-Depth Technical Guide to Methyl 2-nitrobenzoate

This guide provides a comprehensive overview of **methyl 2-nitrobenzoate**, a significant chemical intermediate in organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document details its chemical identity, physicochemical properties, a detailed synthesis protocol, and a visual representation of the synthetic workflow.

Chemical Structure and IUPAC Name

Methyl 2-nitrobenzoate is an organic compound featuring a benzene ring substituted with a methyl ester group and a nitro group at the ortho position. Its formal IUPAC name is **methyl 2-nitrobenzoate**.^{[1][2]} It is also commonly known as methyl o-nitrobenzoate.^[1]

Key Identifiers:

- Molecular Formula: C₈H₇NO₄^{[1][2][3]}
- CAS Number: 606-27-9^{[2][4][5]}
- SMILES: COC(=O)C1=CC=CC=C1--INVALID-LINK--[O-]^{[1][2][4]}
- InChI Key: AOXPHVNMBPFOFS-UHFFFAOYSA-N^{[1][2][4]}

Physicochemical Data

The quantitative properties of **methyl 2-nitrobenzoate** are crucial for its application in synthesis and for safety considerations. The data is summarized in the table below for clear reference.

Property	Value	Reference(s)
Molecular Weight	181.15 g/mol	[1][6]
Appearance	Clear colorless to yellow or orange-brownish liquid	[2][3][7]
Melting Point	-13 °C	[4][5][6][7]
Boiling Point	275 °C (at 760 mmHg) 95 °C (at 1 mmHg) 104-106 °C (at 0.1 mmHg)	[4][5][8]
Density	1.28 - 1.285 g/mL (at 25 °C)	[4][5][8]
Refractive Index (n ²⁰ /D)	1.533 - 1.535	[4][5][8]
Flash Point	>110 °C (>230 °F)	[8]

Experimental Protocol: Synthesis via Fischer Esterification

Methyl 2-nitrobenzoate is commonly synthesized via the Fischer esterification of 2-nitrobenzoic acid with methanol, using a strong acid catalyst such as sulfuric acid. This reversible reaction is driven to completion by using a large excess of the alcohol reactant.

Objective: To synthesize **methyl 2-nitrobenzoate** from 2-nitrobenzoic acid and methanol.

Materials:

- 2-nitrobenzoic acid
- Anhydrous methanol (CH₃OH)
- Concentrated sulfuric acid (H₂SO₄)

- Ethyl acetate
- Saturated sodium bicarbonate solution (NaHCO_3)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Deionized water

Equipment:

- Round-bottom flask
- Reflux condenser
- Heating mantle or oil bath
- Magnetic stirrer and stir bar
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware

Procedure:

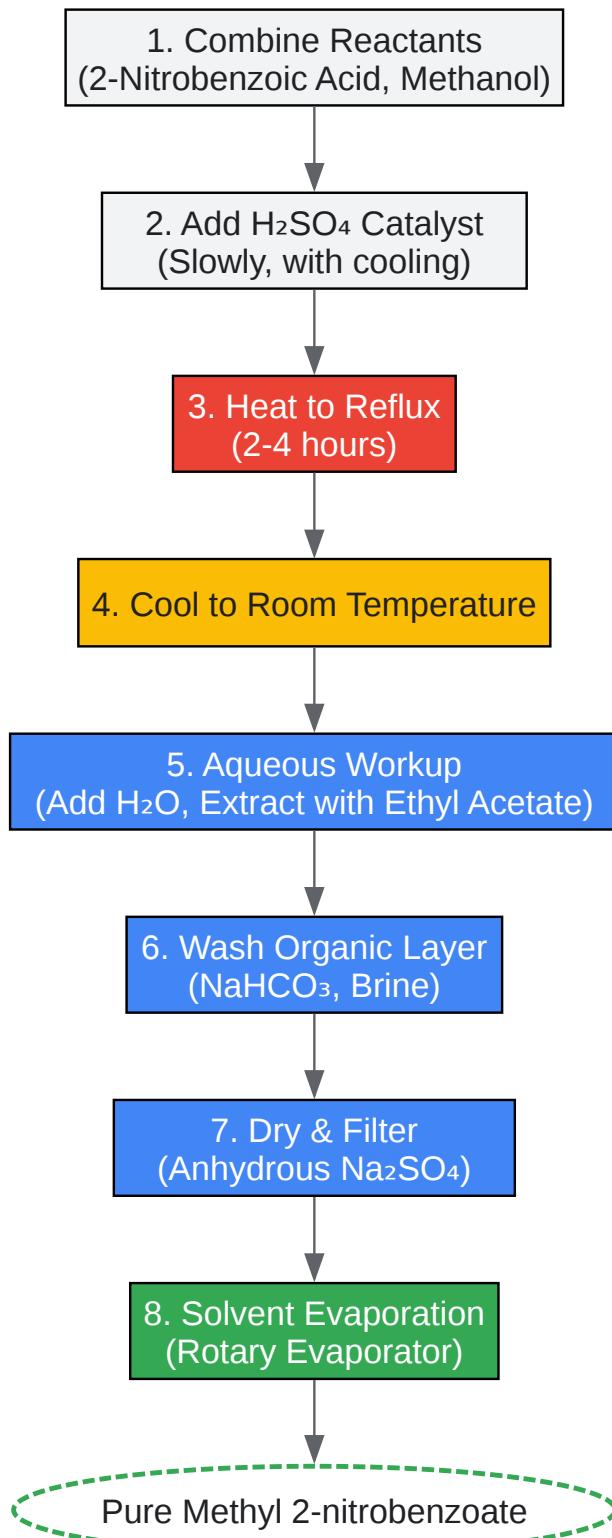
- Reaction Setup: In a round-bottom flask, dissolve 2-nitrobenzoic acid in a significant excess of anhydrous methanol (e.g., 10-20 molar equivalents). Place the flask in an ice bath.
- Catalyst Addition: With continuous stirring, slowly and cautiously add a catalytic amount of concentrated sulfuric acid (typically 3-5 mol% relative to the carboxylic acid) to the methanolic solution.
- Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 65 °C for methanol). Continue heating under reflux for several hours (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC) if desired.

- Quenching and Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the excess acid carefully with a saturated solution of sodium bicarbonate. Remove the bulk of the excess methanol using a rotary evaporator.
- Extraction: Pour the cooled reaction mixture into a separatory funnel containing water and ethyl acetate. Shake the funnel vigorously, allowing the layers to separate. The organic layer (top) will contain the desired ester.
- Washing: Wash the organic layer sequentially with a saturated sodium bicarbonate solution to remove any unreacted sulfuric acid and 2-nitrobenzoic acid, followed by a wash with brine to remove residual water and inorganic salts.
- Drying and Isolation: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent like magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude **methyl 2-nitrobenzoate**.
- Purification (Optional): If necessary, the crude product can be further purified by vacuum distillation to obtain a high-purity liquid.

Visualization of Synthetic Workflow

The following diagram illustrates the logical flow of the Fischer esterification synthesis for **methyl 2-nitrobenzoate**.

Synthesis Workflow: Methyl 2-nitrobenzoate

[Click to download full resolution via product page](#)Caption: Logical workflow for the synthesis of **methyl 2-nitrobenzoate**.

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- To cite this document: BenchChem. [Methyl 2-nitrobenzoate chemical structure and IUPAC name]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1583425#methyl-2-nitrobenzoate-chemical-structure-and-iupac-name>

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